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Introduction

Ceritinib, an anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has
demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer
(NSCLC).[1][2] To overcome resistance and enhance therapeutic outcomes, combination
strategies with various chemotherapy agents are being actively investigated. These notes
provide an overview of preclinical and clinical data on ceritinib combination therapies and
detailed protocols for key experimental procedures.

Ceritinib exerts its therapeutic effects by inhibiting ALK autophosphorylation, which
subsequently blocks downstream signaling pathways, including STAT3, AKT, and ERK1/2,
leading to reduced cell proliferation and induction of apoptosis.[3][4] Preclinical models suggest
that combining ceritinib with other agents can lead to synergistic antitumor effects.

Preclinical and Clinical Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of ceritinib
in combination with other chemotherapy agents.

Table 1: Preclinical In Vivo Efficacy of Ceritinib in
Combination with a PD-L1 Inhibitor
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Treatment Number of Mean Tumor Tumor Growth
. . L Reference

Group Mice Weight (g) Inhibition (%)
Vehicle Control 8 15 [5]
Ceritinib (25

0.2 84.9 [5]
mg/kg)
PD-L1 Inhibitor

1.2 20.0 [5]
(10 mg/kg)
Ceritinib + PD-L1

0.1 91.9 [5]

Inhibitor

Table 2: Clinical Efficacy of Ceritinib in Combination

with Ribociclib in ALK-rearranged NSCLC

Median
] Overall ]
. Dosing Progression-
Patient Cohort ] Response ] Reference
Regimen Free Survival
Rate (ORR)
(mPFS)
Ceritinib (300-
21.5 months
All Evaluable 450 mg/day) + 37.0% (95% Cl,
. Lo (95% Cl, 5.5- [61[7]
Patients (n=27) Ribociclib (100- 19.4-57.6) 25.0)
300 mg/day)
Ceritinib (300
Recommended 24.8 months
mg/day) +
Phase Il Dose - 50.0% (95% ClI, 5.5- [61[7]
Ribociclib (200
(RP2D) 25.1)
mg/day)

Table 3: Clinical Efficacy of Ceritinib in Combination
with Gemcitabine-Based Chemotherapy in Advanced

Solid Tumors
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Median
. Overall .
Dosing Progression-
Treatment Arm . Response . Reference
Regimen Free Survival
Rate (ORR)
(mPFS)
Ceritinib (MTD: 20% (across
Arm 1 (n=19) 600 mg/day) + evaluable 3.4 months [819]
Gemcitabine patients)
Ceritinib (MTD:
20% (across
450 mg/day) +
Arm 3 (n=15) o ) evaluable 4.8 months [819]
Gemcitabine/Cis )
patients)

platin

Table 4: Clinical Efficacy of Ceritinib in Combination

Patient Cohort

Dosing Regimen

Overall Response
Rate (ORR)

Reference

ALKi-naive (450 mg

cohort)

Ceritinib (450 mg/day)
+ Nivolumab (3 mg/kg
q2w)

83% (95% ClI: 35.9-
99.6)

[10]

ALKi-naive (300 mg

cohort)

Ceritinib (300 mg/day)
+ Nivolumab (3 mg/kg
q2w)

60% (95% Cl: 26.2-
87.8)

[10]

ALKi-pretreated (450

mg cohort)

Ceritinib (450 mg/day)
+ Nivolumab (3 mg/kg
q2w)

50% (95% Cl: 15.7-
84.3)

[10]

ALKi-pretreated (300

mg cohort)

Ceritinib (300 mg/day)
+ Nivolumab (3 mg/kg
q2w)

25% (95% Cl: 5.5-
57.2)

[10]

Signaling Pathways and Experimental Workflows
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Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling.

In Vitro Studies In Vivo Studies
Cell Culture Tumor Xenograft
(e.g., H2228, Ba/F3) Implantation
Treatment with Ceritinib Tumor Growth and
and Combination Agent Treatment Administration
Cell Viability Assay Western Blot Tumor Volume and
(MTT) (ALK Pathway Proteins) Body Weight Measurement
Endpoint Analysis

(Tumor Weight, IHC)

Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of ceritinib combinations.
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Experimental Protocols
Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of ceritinib in combination with other

agents on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., H2228 for ALK-positive NSCLC)
Complete cell culture medium

96-well plates

Ceritinib dihydrochloride

Combination chemotherapy agent

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10*4 cells/well and incubate for
24 hours at 37°C in a 5% CO2 incubator.[11]

Drug Treatment: Treat the cells with varying concentrations of ceritinib, the combination
agent, and the combination of both for 72 hours.[11] Include untreated control wells.

MTT Addition: After the incubation period, remove the medium and add 28 L of 2 mg/mL
MTT solution to each well.[11] Incubate for 1.5 hours at 37°C.[11]

Formazan Solubilization: Remove the MTT solution and add 130 puL of DMSO to each well to
dissolve the formazan crystals.[11]
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o Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure
the absorbance at 492 nm using a microplate reader.[11]

o Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for ALK Signaling Pathway

This protocol allows for the detection of changes in protein expression and phosphorylation in
the ALK signaling pathway following treatment.

Materials:

o Treated and untreated cell lysates

o SDS-PAGE gels

» PVDF membranes

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-
phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like [3-
actin)

e HRP-conjugated secondary antibodies
o ECL detection reagent
o Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse cells and determine protein concentration.

SDS-PAGE: Separate 20-30 ug of protein from each sample on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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e Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C with gentle shaking.[12]

e Washing: Wash the membrane three times for 5 minutes each with TBST.[12]

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.[13]

o Detection: Wash the membrane as in step 6, then add ECL detection reagent and visualize
the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of ceritinib combination therapy in a mouse xenograft
model.

Materials:

Immunocompromised mice (e.g., C3H mice)[14]

Cancer cell line (e.g., Ba/F3 EML4-ALK-WT)[14]

Ceritinib

Combination agent

Vehicle control (e.g., 5% methylcellulose)[14]

Calipers
Procedure:

o Cell Implantation: Subcutaneously implant 5.0 x 1077 cells/mL of the cell suspension into the
right flank of the mice.[14]

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach approximately
100 mm3, randomize the mice into treatment groups (e.g., vehicle, ceritinib alone,
combination agent alone, ceritinib + combination agent).[14]
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o Treatment Administration: Administer treatments as per the study design (e.g., ceritinib 25
mg/kg, p.o., daily for 5 days).[14]

e Monitoring: Measure tumor volume (calculated as (length x width?)/2) and mouse body
weight every 2 days.[14]

o Endpoint: Terminate the experiment when tumors in the control group reach a predetermined
size (e.g., 2000 mm3).[14] Harvest and weigh the tumors.

» Data Analysis: Calculate tumor growth inhibition and assess for any treatment-related toxicity
based on body weight changes.

Clinical Trial Considerations
Patient Eligibility and Dosing

o Patient Selection: Patients are typically selected based on the presence of an ALK
rearrangement, confirmed by an FDA-approved test, and may be either treatment-naive or
have progressed on prior therapies.

o Dose Escalation: Phase | studies often employ a "3+3" dose-escalation design to determine
the maximum tolerated dose (MTD) of the combination therapy.[8]

e Ceritinib Dosing: Ceritinib is often administered with a low-fat meal to improve
gastrointestinal tolerability.[8]

Efficacy and Safety Assessment

o Tumor Response: Tumor response is typically evaluated using the Response Evaluation
Criteria in Solid Tumors (RECIST 1.1).[3] This involves measuring the longest diameter of
target lesions and the short axis of target lymph nodes.[3]

o Complete Response (CR): Disappearance of all target lesions.[3]

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[3]
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o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.[3]

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

o Adverse Events: Adverse events are graded according to the Common Terminology Criteria
for Adverse Events (CTCAE).[4][15] The CTCAE provides a standardized grading system
(Grade 1-5) for the severity of adverse events.[2][16]

Drug Interactions

Ceritinib is a substrate of CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g.,
ketoconazole) can increase ceritinib concentrations, while strong CYP3A4 inducers (e.g.,
rifampin) can decrease its levels. Dose adjustments of ceritinib may be necessary when co-
administered with such agents.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9005060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9005060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9005060/
https://aacrjournals.org/cancerres/article/80/16_Supplement/CT139/645241/Abstract-CT139-Ceritinib-Cer-in-combination-with
https://pubmed.ncbi.nlm.nih.gov/31634667/
https://pubmed.ncbi.nlm.nih.gov/31634667/
https://pubmed.ncbi.nlm.nih.gov/31634667/
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://bio-protocol.org/exchange/minidetail?id=7453987&type=30
https://hcp.myeloma.org.uk/library/common-terminology-criteria-for-adverse-events-ctcae-version-5-0-2/
https://dermnetnz.org/topics/common-terminology-criteria-for-adverse-events-due-to-cancer-therapy
https://www.benchchem.com/product/b606605#ceritinib-dihydrochloride-in-combination-with-other-chemotherapy-agents
https://www.benchchem.com/product/b606605#ceritinib-dihydrochloride-in-combination-with-other-chemotherapy-agents
https://www.benchchem.com/product/b606605#ceritinib-dihydrochloride-in-combination-with-other-chemotherapy-agents
https://www.benchchem.com/product/b606605#ceritinib-dihydrochloride-in-combination-with-other-chemotherapy-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606605?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

